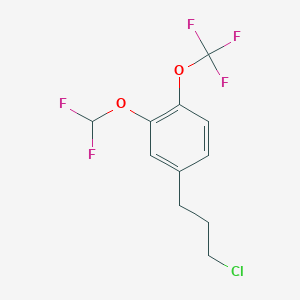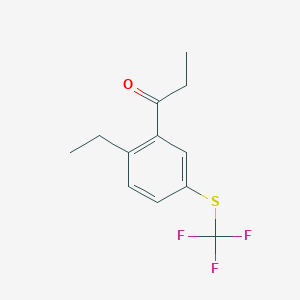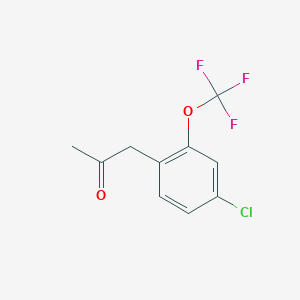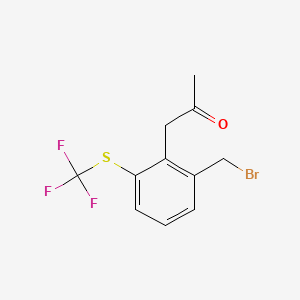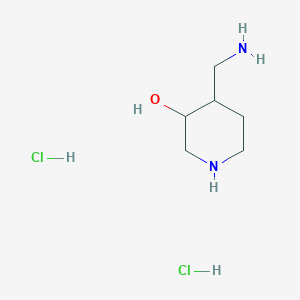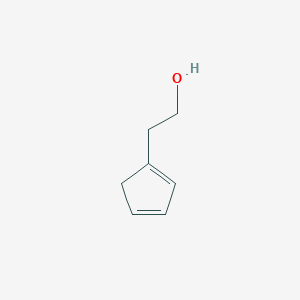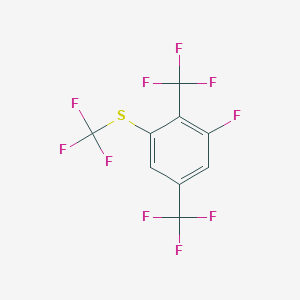
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene is a fluorinated aromatic compound known for its unique chemical properties and applications. This compound is characterized by the presence of trifluoromethyl groups, a fluorine atom, and a trifluoromethylthio group attached to a benzene ring. These functional groups impart significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common method includes the introduction of trifluoromethyl groups through electrophilic aromatic substitution reactions. The fluorine atom and trifluoromethylthio group can be introduced using specific reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.
Substitution: The fluorine atom and trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trifluoromethylthio groups can engage in strong electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene can be compared with other fluorinated aromatic compounds such as:
1,4-Bis(trifluoromethyl)benzene: Lacks the fluorine and trifluoromethylthio groups, resulting in different reactivity and applications.
2,4,6-Trifluoromethylbenzene: Contains three trifluoromethyl groups but lacks the fluorine and trifluoromethylthio groups.
1,3,5-Trifluoromethylbenzene: Similar to 1,4-Bis(trifluoromethyl)benzene but with a different substitution pattern. The presence of the fluorine and trifluoromethylthio groups in this compound imparts unique chemical properties, making it distinct from these similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H2F10S |
|---|---|
Peso molecular |
332.16 g/mol |
Nombre IUPAC |
1-fluoro-2,5-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-4-1-3(7(11,12)13)2-5(20-9(17,18)19)6(4)8(14,15)16/h1-2H |
Clave InChI |
AZZGFFNBBXLORQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C(F)(F)F)SC(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)



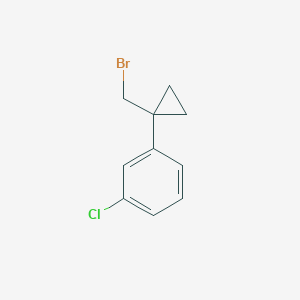
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
